2,4'-Dichlorobiphenyl-d8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-2-(4-chloro-2,3,5,6-tetradeuteriophenyl)-3,4,5,6-tetradeuteriobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFNIBRDIUNVOMX-PGRXLJNUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=C(C(=C(C(=C2[2H])[2H])Cl)[2H])[2H])Cl)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Synthesis and Characterization of 2,4'-Dichlorobiphenyl-d8: An Essential Internal Standard for PCB Analysis

Foreword

In the field of environmental and toxicological analysis, the pursuit of accuracy is paramount. The quantification of persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) demands methodologies that are not only sensitive but also exceptionally precise. This guide is dedicated to the researchers, scientists, and drug development professionals who rely on the gold standard of analytical chemistry: isotope dilution mass spectrometry. At the heart of this technique lies the internal standard—a molecule identical to the analyte in every way except for its isotopic composition.

Herein, we provide a comprehensive, field-proven guide to the synthesis and characterization of 2,4'-Dichlorobiphenyl-d8. This deuterated analog of PCB 8 is a critical tool for correcting analytical variability, ensuring that the final reported concentration of the target analyte is a true and accurate value. We will move beyond a simple recitation of steps, delving into the causality behind experimental choices and the self-validating systems that ensure the integrity of the final product.

The Foundational Role of this compound in Analytical Integrity

Polychlorinated biphenyls are a class of man-made organic chemicals that are environmentally persistent and pose significant health risks.[1] Regulatory bodies worldwide mandate the monitoring of these compounds in various matrices, from soil and water to food and biological tissues.[2] The analytical challenge lies in accurately quantifying specific PCB congeners, often present at trace levels, within these complex samples.

Isotope dilution, using stable isotope-labeled standards like this compound, is the definitive method for this task. By introducing a known quantity of the deuterated standard into a sample at the beginning of the analytical process, any loss of the native analyte during extraction, cleanup, or instrumental analysis is mirrored by a proportional loss of the standard. The ratio of the native analyte to the labeled standard, measured by mass spectrometry, remains constant, allowing for highly accurate quantification that is independent of sample recovery.[2] The synthesis of a high-purity, isotopically enriched standard is therefore the bedrock upon which reliable environmental and safety data are built.[3]

Synthetic Strategy: The Palladium-Catalyzed Suzuki-Miyaura Coupling

The creation of an unsymmetrical biaryl system such as this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the preeminent choice for this transformation due to its high yields, functional group tolerance, and the commercial availability of the necessary precursors.[4][5] This reaction facilitates the formation of a carbon-carbon bond between an aryl boronic acid and an aryl halide.

Mechanistic Rationale and Component Selection

The Suzuki coupling proceeds via a well-established catalytic cycle. Our choice of reagents is a deliberate one, designed to maximize yield and isotopic incorporation while ensuring catalyst longevity.

-

Core Reactants: To construct this compound, we couple 4-chlorophenylboronic acid with a deuterated aryl halide. The specific choice of a deuterated partner is critical for ensuring high isotopic enrichment in the final product.

-

Catalyst: We employ a Palladium(0) catalyst, typically Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]. This catalyst initiates the cycle by reacting with the aryl halide in an oxidative addition step. While effective, it is air-sensitive; alternative, more stable pre-catalysts like Pd(dppf)₂Cl₂ can also be used, which offer a longer shelf life.[6]

-

Base: A base, such as aqueous sodium carbonate, is required for the transmetalation step. The base activates the boronic acid, facilitating the transfer of its aryl group to the palladium center.

-

Solvent System: A two-phase solvent system, such as toluene and water, is used to dissolve the organic reactants and the inorganic base, respectively, allowing them to interact at the interface.

The cycle concludes with reductive elimination , where the two aryl groups are expelled from the palladium center, forming the desired biphenyl product and regenerating the Pd(0) catalyst.[4][6]

Synthetic Workflow Diagram

The following diagram outlines the logical flow of the synthesis, purification, and isolation of this compound.

Caption: Workflow for the Suzuki-Miyaura synthesis of this compound.

Detailed Experimental Protocol: Synthesis

-

Flask Preparation: A three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a nitrogen atmosphere.

-

Reagent Addition: To the flask are added 4-chlorophenylboronic acid (1.2 equivalents), the deuterated aryl halide (e.g., 1-bromo-2,3,5,6-tetrachlorobenzene-d4; 1.0 equivalent), and the palladium catalyst (e.g., Pd(PPh₃)₄; 0.03 equivalents).

-

Solvent and Base Addition: Toluene is added to dissolve the reagents, followed by a 2M aqueous solution of sodium carbonate (3.0 equivalents).

-

Degassing: The mixture is vigorously stirred and degassed by bubbling nitrogen through the solution for 20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

-

Reaction: The mixture is heated to reflux (approximately 90-100 °C) and stirred vigorously. The reaction is monitored for completion (typically 12-24 hours) by withdrawing small aliquots, quenching with water, extracting with ethyl acetate, and analyzing by GC-MS.

-

Workup: Upon completion, the reaction is cooled to room temperature. The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted twice more with ethyl acetate.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane eluent, to isolate the pure this compound. The fractions are analyzed by GC-MS to confirm purity.

Rigorous Characterization: A Multi-Technique Validation Approach

Synthesizing the molecule is only half the battle. To be a trustworthy standard, the product's identity, chemical purity, and isotopic enrichment must be unequivocally confirmed. A combination of spectroscopic and spectrometric techniques is essential for this validation.[7][8]

Characterization Workflow Diagram

This diagram illustrates the parallel analyses required to generate a complete certificate of analysis for the synthesized standard.

Caption: Multi-technique workflow for the characterization of this compound.

Spectroscopic and Spectrometric Analyses

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for confirming the molecular structure and the success of the deuteration.[9]

-

¹H NMR: In the proton NMR spectrum, the key validation is the significant reduction or complete absence of signals in the aromatic region corresponding to the deuterated ring. The signals for the remaining protons on the 4-chlorophenyl ring should be sharp and integrate to the correct ratio.

-

²H NMR: Deuterium NMR can be used to directly observe the deuterium nuclei, confirming their presence and location on the aromatic ring.[10]

-

¹³C NMR: The carbon spectrum confirms that the overall biphenyl carbon framework is correct. Carbons bonded to deuterium will show characteristic splitting patterns and reduced signal intensity.

-

-

Mass Spectrometry (MS): This is the workhorse for determining purity and isotopic enrichment.

-

Gas Chromatography-Mass Spectrometry (GC-MS): The gas chromatogram provides a measure of chemical purity, which should ideally be >98%.[11] The mass spectrum confirms the molecular weight. The molecular ion (M⁺) for this compound will be shifted to a higher mass-to-charge ratio (m/z) compared to its unlabeled counterpart.[12][13] Analysis of the isotopic cluster allows for the calculation of the deuterium enrichment, which must be >98 atom % D for a high-quality standard.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides an exact mass measurement of the molecular ion, allowing for the unambiguous confirmation of the elemental formula (C₁₂H₄D₄Cl₂), which serves as a final check on the product's identity.

-

Summary of Analytical Specifications

A Certificate of Analysis for a high-quality batch of this compound should meet the following specifications.

| Parameter | Target Specification | Analytical Method | Rationale |

| Appearance | White to off-white crystalline solid | Visual Inspection | Confirms gross purity and absence of colored impurities. |

| Chemical Purity | ≥ 98% | GC-MS (Peak Area %) | Ensures the standard is free from significant organic impurities. |

| Isotopic Enrichment | ≥ 98 atom % D | GC-MS | Guarantees minimal contribution from the unlabeled species, ensuring accurate quantification. |

| Structural Identity | Conforms to structure | ¹H NMR, ¹³C NMR | Unambiguously confirms the molecular structure and site of deuteration.[9] |

| Elemental Composition | Matches C₁₂H₄D₄Cl₂ | HRMS | Provides definitive confirmation of the correct atomic composition. |

Conclusion

The synthesis and rigorous characterization of this compound is a multi-faceted process that demands precision in both execution and analysis. The Suzuki-Miyaura coupling provides a reliable and high-yielding synthetic route. However, the synthesis alone is insufficient. A comprehensive analytical validation using a suite of orthogonal techniques—NMR for structure, GC-MS for purity, and HRMS for elemental composition—is absolutely critical to establish the final product as a trustworthy and authoritative Certified Reference Material. By following the robust protocols and understanding the underlying scientific principles outlined in this guide, researchers can confidently produce and utilize this essential tool, thereby upholding the highest standards of scientific integrity in their analytical work.

References

-

Agilent Technologies. (n.d.). PCB - Polychlorinated biphenyls Analytical Standards. Retrieved from [Link]

- United Nations Environment Programme. (n.d.). PCB Laboratory Analysis. Retrieved from a document available through UNEP resources.

-

ResearchGate. (n.d.). Aromatic region of 1H NMR spectra for deuterated benzene solutions. Retrieved from [Link]

-

Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls and their metabolites with a modified Suzuki-coupling. University of Iowa Institutional Repository. Retrieved from [Link]

- Lehmler, H. J., & Robertson, L. W. (2001). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Chemosphere, 45(2), 137-43.

- Steinbach, K., et al. (2015). Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin. Journal of Medicinal Chemistry, 58(21), 8533-8549.

-

ResearchGate. (n.d.). Synthesis of Chlorinated Biphenyls by Suzuki Cross-Coupling Using Diamine or Diimine-Palladium Complexes. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2023). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling. Retrieved from [Link]

- Burr, J. G., Scarborough, J. M., & Shudde, R. H. (1960). The mass spectra of deuterated biphenyls: mechanisms of hydrogen and carbon loss processes.

-

NIST. (n.d.). 1,1'-Biphenyl, 2,4'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,4'-Dichlorobiphenyl. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4,4'-Dichlorobiphenyl. Retrieved from [Link]

- Royal Society of Chemistry. (2020). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry.

-

PubChem. (n.d.). 2,4-Dichlorobiphenyl. Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,4-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChemLite. (n.d.). 2,4'-dichlorobiphenyl (C12H8Cl2). Retrieved from [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,4'-dichloro-. NIST Chemistry WebBook. Retrieved from [Link]

- MDPI. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan.

- National Center for Biotechnology Information. (2020). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules.

Sources

- 1. agilent.com [agilent.com]

- 2. pcb.unitar.org [pcb.unitar.org]

- 3. isotope.com [isotope.com]

- 4. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Research Portal [iro.uiowa.edu]

- 7. resolvemass.ca [resolvemass.ca]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. hpc-standards.com [hpc-standards.com]

- 12. 1,1'-Biphenyl, 2,4'-dichloro- [webbook.nist.gov]

- 13. 2,4'-Dichlorobiphenyl | C12H8Cl2 | CID 36982 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4'-Dichlorobiphenyl-d8 for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 2,4'-Dichlorobiphenyl-d8, its synthesis, and its critical application as an internal standard in mass spectrometry-based analytical methods. This document is intended to serve as a technical resource for professionals in research and drug development who require a deep understanding of this isotopically labeled compound for accurate and precise quantification of polychlorinated biphenyls (PCBs).

Introduction: The Significance of Isotopically Labeled Internal Standards

In the realm of quantitative analysis, particularly in complex matrices such as environmental and biological samples, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. This compound, a deuterated analog of the PCB congener PCB 8, serves as an ideal internal standard for the quantification of 2,4'-Dichlorobiphenyl and other related PCB congeners. Its near-identical physicochemical properties to the native compound ensure that it behaves similarly during sample extraction, cleanup, and chromatographic separation, thus effectively compensating for matrix effects and variations in analytical procedures.

Physicochemical Properties of this compound

Precise experimental data for the physical properties of this compound are not extensively documented in publicly available literature. However, the properties can be reasonably estimated from its non-deuterated counterpart, 2,4'-Dichlorobiphenyl, due to the negligible impact of deuterium substitution on most bulk physical properties.

| Property | This compound | 2,4'-Dichlorobiphenyl |

| Molecular Formula | C₁₂D₈Cl₂ | C₁₂H₈Cl₂ |

| Molecular Weight | 231.15 g/mol | 223.09 g/mol [1] |

| CAS Number | 1219795-19-3 | 34883-43-7[1] |

| Appearance | Likely a crystalline solid | Crystalline solid |

| Melting Point | Not specified; expected to be similar to the non-deuterated form | Data not consistently available; other dichlorobiphenyl isomers have melting points ranging from ambient to over 140°F. |

| Boiling Point | Not specified; expected to be similar to the non-deuterated form | ~302.3 °C at 760 mmHg (Predicted) |

| Water Solubility | Expected to be very low | 1.13 mg/L at 25 °C (Predicted for 2,4-Dichlorobiphenyl)[2] |

| Solubility in Organic Solvents | Soluble in nonpolar organic solvents like hexane, isooctane, and toluene. | Soluble in organic solvents. |

| Vapor Pressure | Not specified | 0.00 mmHg (Predicted for 2,4-Dichlorobiphenyl)[2] |

Note: The data for 2,4'-Dichlorobiphenyl are largely predicted or based on structurally similar compounds. Experimental determination for both the deuterated and non-deuterated forms is recommended for applications requiring high precision.

Synthesis and Purification of this compound

The synthesis of specific, isotopically labeled PCB congeners like this compound is typically achieved through advanced organic synthesis techniques. The Suzuki coupling reaction is a versatile and widely used method for the formation of biaryl compounds, including PCBs.[3][4][5][6][7]

Proposed Synthesis Workflow via Suzuki Coupling

Caption: Proposed synthesis of this compound via Suzuki coupling.

Step-by-Step Synthesis Protocol:

-

Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine deuterated 2-bromo-1-chlorobenzene-d4 and deuterated 4-chlorophenylboronic acid-d4 in a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Catalyst and Base Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, typically an aqueous solution of sodium carbonate.

-

Reaction: Heat the mixture to reflux with vigorous stirring for several hours to drive the cross-coupling reaction to completion. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified using column chromatography on silica gel. A nonpolar eluent system, such as hexane or a hexane/dichloromethane gradient, is used to separate the desired product from byproducts and unreacted starting materials.[8]

-

Characterization: The purity and identity of the final product, this compound, are confirmed by analytical techniques such as GC-MS, and ¹H and ¹³C NMR spectroscopy. The isotopic enrichment is determined by mass spectrometry.

Application as an Internal Standard in PCB Analysis

The primary and most critical application of this compound is as an internal standard for the quantitative analysis of PCB congeners in various matrices by isotope dilution mass spectrometry. This technique is extensively detailed in regulatory methods such as U.S. EPA Method 1668.[9]

Experimental Workflow for PCB Analysis using this compound

Caption: Workflow for PCB quantification using a deuterated internal standard.

Detailed Experimental Protocol for GC-MS Analysis:

-

Sample Preparation and Spiking: Accurately weigh a known amount of the sample (e.g., soil, sediment, or biological tissue) into an extraction thimble. Spike the sample with a known amount of this compound solution.

-

Extraction: Perform a solvent extraction, for example, using a Soxhlet apparatus with a hexane/acetone mixture. This step extracts the native PCBs and the deuterated internal standard from the sample matrix.[9]

-

Extract Cleanup: The raw extract is then subjected to a cleanup procedure to remove interfering co-extracted compounds. This typically involves column chromatography using adsorbents like Florisil, silica gel, or alumina.[8][10]

-

Concentration: The cleaned-up extract is carefully concentrated to a small, precise volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

GC-MS/MS Analysis:

-

Instrumentation: A high-resolution gas chromatograph coupled to a tandem mass spectrometer (GC-MS/MS) is the preferred instrument for sensitive and selective analysis.[11][12][13]

-

GC Conditions:

-

Column: A capillary column with a stationary phase suitable for PCB separation (e.g., 5% phenyl-methylpolysiloxane) is used.[14]

-

Injector: Splitless injection is typically employed to maximize sensitivity.

-

Oven Temperature Program: A temperature gradient is used to separate the different PCB congeners based on their boiling points and interaction with the stationary phase.

-

-

MS/MS Conditions:

-

Ionization: Electron ionization (EI) is the standard ionization technique.

-

Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the native 2,4'-Dichlorobiphenyl and the deuterated internal standard, this compound.

-

-

-

Quantification:

-

Calibration Curve: A calibration curve is generated by analyzing a series of standards containing known concentrations of native 2,4'-Dichlorobiphenyl and a constant concentration of this compound. The peak area ratio of the native analyte to the internal standard is plotted against the concentration of the native analyte.

-

Sample Analysis: The peak areas of the native 2,4'-Dichlorobiphenyl and the deuterated internal standard in the sample extract are measured. The ratio of these areas is then used to determine the concentration of the native PCB in the sample by interpolation from the calibration curve.[13]

-

Safety, Handling, and Storage

This compound, like other PCBs, should be handled with caution as it is a potentially hazardous compound.

-

Safety Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses. Avoid inhalation of dust or vapors and prevent skin and eye contact.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It is stable under recommended storage conditions.

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of 2,4'-Dichlorobiphenyl and other PCB congeners in complex environmental and biological matrices. Its use as an internal standard in isotope dilution mass spectrometry provides a robust and reliable analytical approach, mitigating the challenges of matrix effects and sample preparation variability. A thorough understanding of its properties, synthesis, and application is crucial for researchers and scientists in the fields of environmental monitoring, toxicology, and drug development to ensure the generation of high-quality, defensible data.

References

-

Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. In Toxicological Profile for Polychlorinated Biphenyls (PCBs). Retrieved from [Link]

- Larsen, B., Bøwadt, S., & Facchetti, S. (1992). Separation of Toxic Congeners from PCB Mixtures on Two Series Coupled Narrow-Bore Columns (50 m SIL-8 AND 25 m HT-5).

- U.S. Environmental Protection Agency. (2021). Method 1628: Polychlorinated Biphenyl (PCB) Congeners in Water, Soil, Sediment, Biosolids, and Tissue by Low-Resolution GC/MS.

-

Agilent Technologies. (n.d.). Determination of Polychlorinated Biphenyl Congeners in Foodstuffs and Animal Feed using a Triple Quadrupole GC-MS. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). PCB Congeners by Low-Resolution GC-MS - Method 1628. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2'-Dichlorobiphenyl. PubChem Compound Database. Retrieved from [Link]

- Dmitrovic, J., Chan, S. C., & Chan, S. H. Y. (2002). Analysis of pesticides and PCB congeners in serum by GC/MS with SPE sample cleanup. Toxicology Letters, 134(1-3), 253-258.

-

National Center for Biotechnology Information. (n.d.). 3,4'-Dichlorobiphenyl. PubChem Compound Database. Retrieved from [Link]

- Ritter, A., Schlosser, M., & Heiss, C. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry, 82(23), 12486-12496.

-

Southern California Coastal Water Research Project. (n.d.). Congener-specific analysis of polychlorinated biphenyls by GC/ECD and GC/MS: Characterization of an aroclor mixture. Retrieved from

-

National Center for Biotechnology Information. (n.d.). 2,3'-Dichlorobiphenyl. PubChem Compound Database. Retrieved from [Link]

- British Columbia Ministry of Environment and Climate Change Strategy. (2022). Polychlorinated Biphenyls (PCBs)

-

National Center for Biotechnology Information. (n.d.). 2,4'-Dichlorobiphenyl. PubChem Compound Database. Retrieved from [Link]

- Baltus, C. B. (2010).

- Martínez-Ahumada, E., et al. (2017).

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Suzuki–Miyaura coupling as a tool for the synthesis of biaryl-based arsine ligands and their application to Pd-catalyzed arsination. Dalton Transactions, (12), 2095-2098.

-

PubChemLite. (n.d.). 2,4-dichlorobiphenyl (C12H8Cl2). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4'-Dichlorobiphenyl. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. 2,4'-Dichlorobiphenyl | C12H8Cl2 | CID 36982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PubChemLite - 2,4'-dichlorobiphenyl (C12H8Cl2) [pubchemlite.lcsb.uni.lu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. gala.gre.ac.uk [gala.gre.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Synthesis of biphenyl-based arsine ligands by Suzuki–Miyaura coupling and their application to Pd-catalyzed arsination - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

- 9. epa.gov [epa.gov]

- 10. www2.gov.bc.ca [www2.gov.bc.ca]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. gcms.cz [gcms.cz]

- 13. agilent.com [agilent.com]

- 14. tandfonline.com [tandfonline.com]

mass spectrometry fragmentation pattern of 2,4'-Dichlorobiphenyl-d8

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,4'-Dichlorobiphenyl-d8

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the electron ionization (EI) (C₁₂D₈Cl₂). As a critical internal standard for the quantification of polychlorinated biphenyls (PCBs), a comprehensive understanding of its mass spectral behavior is paramount for accurate and reliable environmental and toxicological analysis. This document elucidates the primary fragmentation pathways, including the characteristic sequential loss of chlorine atoms and the diagnostic isotopic patterns that arise from the presence of two chlorine atoms. We will explore the formation of the molecular ion and key fragment ions, supported by a detailed fragmentation diagram and a summary of quantitative data. This guide is intended for researchers, analytical chemists, and drug development professionals who utilize mass spectrometry for the analysis of halogenated aromatic compounds.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that are subject to stringent regulatory monitoring due to their environmental longevity and toxicological effects. The accurate quantification of PCB congeners in complex matrices, such as soil, water, and biological tissues, necessitates the use of stable isotope-labeled internal standards. This compound (PCB 8-d8) is one such standard, where all eight hydrogen atoms on the biphenyl scaffold have been replaced with deuterium. This isotopic labeling provides a compound that co-elutes chromatographically with its native analog but is readily distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.

Electron Ionization (EI) is the most common ionization technique for PCB analysis, typically coupled with gas chromatography (GC-MS). EI is a hard ionization method that imparts significant energy into the analyte molecule, resulting in extensive and reproducible fragmentation. This fragmentation pattern serves as a chemical fingerprint, crucial for structural confirmation and unambiguous identification. This guide details the characteristic fragmentation cascade of this compound, providing the foundational knowledge required for its confident identification and use in quantitative methods.

Experimental Protocol: GC-EI-MS Analysis

The data and fragmentation patterns discussed herein are typically acquired using a standard gas chromatography-mass spectrometry system. The following protocol outlines a representative methodology.

Objective: To obtain a clean, reproducible electron ionization mass spectrum of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound (e.g., 1-10 ng/µL) is prepared in a high-purity solvent such as hexane or isooctane.

-

Gas Chromatography (GC) System:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C to ensure efficient vaporization and transfer of the analyte.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is used to separate the analyte from any potential impurities.

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

-

Oven Program: An initial temperature of 100°C, held for 1 minute, followed by a ramp of 15°C/min to 300°C, with a final hold for 5 minutes. This program ensures good peak shape and elution.

-

-

Mass Spectrometry (MS) System:

-

Interface Temperature: The GC-MS transfer line is maintained at 280°C to prevent cold spots.

-

Ion Source: Electron Ionization (EI) source operated at a standard electron energy of 70 eV. This energy level is critical as it provides highly reproducible fragmentation patterns that are consistent across different instruments and comparable to library spectra[1].

-

Ion Source Temperature: 230°C.

-

Mass Analyzer: A quadrupole or ion trap mass analyzer is scanned over a mass range of m/z 50-350 to capture the molecular ion and all significant fragment ions.

-

Analysis of the Molecular Ion (M⁺•) Region

The first step in interpreting the mass spectrum is to identify the molecular ion peak cluster. For this compound (C₁₂D₈Cl₂), the mass is significantly influenced by the presence of two chlorine atoms, each having two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%)[2].

The monoisotopic mass of the molecular ion, corresponding to the structure containing only the most abundant isotopes (¹²C, ²D, and ³⁵Cl), is calculated to be m/z 230 .

Due to the two chlorine atoms, the molecular ion appears as a characteristic triplet of peaks:

-

M⁺• (m/z 230): Represents the ion with two ³⁵Cl atoms [C₁₂D₈³⁵Cl₂]⁺•.

-

(M+2)⁺• (m/z 232): Represents the ion with one ³⁵Cl and one ³⁷Cl atom [C₁₂D₈³⁵Cl³⁷Cl]⁺•.

-

(M+4)⁺• (m/z 234): Represents the ion with two ³⁷Cl atoms [C₁₂D₈³⁷Cl₂]⁺•.

The theoretical relative intensity ratio of these peaks is approximately 100:65:10 , a definitive signature for a dichlorinated compound[3]. The observation of this pattern is the primary confirmation of the elemental composition of the parent molecule.

Primary Fragmentation Pathways

Under 70 eV EI conditions, the this compound molecular ion undergoes a series of well-defined fragmentation reactions. The dominant pathways involve the cleavage of the carbon-chlorine bonds, which are the weakest bonds in the ion.

Primary Loss of a Chlorine Radical ([M-Cl]⁺)

The most abundant fragment in the mass spectra of PCBs is typically formed by the loss of a single chlorine atom[1][4]. This fragmentation is energetically favorable and results in a more stable carbocation.

[C₁₂D₈Cl₂]⁺• → [C₁₂D₈Cl]⁺ + Cl•

This fragmentation gives rise to an ion cluster beginning at m/z 195 (230 - 35). Since this fragment ion still contains one chlorine atom, it exhibits the characteristic M:(M+2) doublet pattern with a relative intensity ratio of approximately 3:1 [2]. This doublet appears at m/z 195 and 197 , providing strong evidence for this fragmentation pathway. The presence of an ortho-chlorine atom can influence fragmentation patterns, though the primary loss of Cl remains a dominant feature[1].

Sequential Loss of the Second Chlorine Radical ([M-2Cl]⁺)

The [M-Cl]⁺ ion can undergo further fragmentation by losing the second chlorine atom. This results in the formation of a dichlorinated biphenyl cation.

[C₁₂D₈Cl]⁺ → [C₁₂D₈]⁺• + Cl•

This fragmentation produces a prominent ion at m/z 160 (195 - 35). This ion contains no chlorine atoms, and therefore it appears as a singlet peak (accompanied only by its ¹³C isotope peaks). Its presence confirms the sequential loss mechanism and the original dichlorinated nature of the analyte.

Summary of Fragmentation Data

The key ions observed in the EI mass spectrum of this compound are summarized in the table below for quick reference.

| m/z (Nominal) | Proposed Ion Structure | Neutral Loss | Key Characteristics / Isotopic Pattern |

| 230 | [C₁₂D₈³⁵Cl₂]⁺• | - | Molecular Ion (M⁺•) , Base of a 100:65:10 triplet |

| 232 | [C₁₂D₈³⁵Cl³⁷Cl]⁺• | - | M+2 Isotope Peak of the molecular ion |

| 234 | [C₁₂D₈³⁷Cl₂]⁺• | - | M+4 Isotope Peak of the molecular ion |

| 195 | [C₁₂D₈³⁵Cl]⁺ | Cl | Primary Fragment , Base of a ~3:1 doublet |

| 197 | [C₁₂D₈³⁷Cl]⁺ | Cl | M+2 Isotope Peak of the primary fragment |

| 160 | [C₁₂D₈]⁺• | 2Cl | Secondary Fragment , Singlet peak |

Visual Representation of Fragmentation

To illustrate the relationships between the precursor and product ions, the following fragmentation scheme has been generated.

Caption: EI fragmentation pathway of this compound.

Conclusion

The electron ionization mass spectrum of this compound is defined by a clear and predictable fragmentation pattern, making it an ideal internal standard for quantitative analysis. The key diagnostic features are the distinct isotopic triplet of the molecular ion (m/z 230, 232, 234) confirming the presence of two chlorine atoms, and the sequential loss of these chlorine atoms to produce major fragment ions at m/z 195/197 and m/z 160. By understanding these core fragmentation pathways, analysts can develop highly selective and robust GC-MS methods, ensuring the confident identification and accurate quantification of PCBs in complex analytical workflows. This guide provides the authoritative grounding for interpreting such data, reinforcing the scientific integrity of environmental and toxicological studies.

References

-

Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal, 3(5). [Link]

-

Song, W. W., & Hop, C. (2025). Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. ResearchGate. [Link]

-

Lehmler, H. J., & Robertson, L. W. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. [Link]

-

Wei, H., & Li, A. (n.d.). Mass spectrometric ionization pattern of 209 polychlorinated biphenyls. Dioxin 20XX International Symposium. [Link]

-

NIST. (n.d.). 1,1'-Biphenyl, 2,4'-dichloro-. NIST WebBook. [Link]

-

Chemistry LibreTexts. (2022). 6.4: Isotope Abundance. [Link]

-

Steps, C. (n.d.). Isotopes in Mass Spectrometry. Chemistry Steps. [Link]

Sources

An In-Depth Technical Guide to 2,4'-Dichlorobiphenyl-d8 (CAS No. 1219795-19-3) for Advanced Analytical Applications

This guide provides an in-depth technical overview of 2,4'-Dichlorobiphenyl-d8, a deuterated internal standard crucial for the accurate and precise quantification of polychlorinated biphenyls (PCBs) in complex matrices. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental properties, synthesis, and analytical applications of this stable isotope-labeled compound, with a focus on its role in enhancing data integrity in mass spectrometry-based methods.

Introduction: The Imperative for Precision in PCB Analysis

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that pose significant environmental and health risks.[1][2] Accurate and reliable quantification of PCBs in various matrices, including environmental samples and biological tissues, is paramount for regulatory compliance, risk assessment, and toxicological studies. However, the analytical process is often fraught with challenges, such as matrix effects, sample loss during preparation, and instrumental variability.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for mitigating these challenges in mass spectrometry.[3][4][5] this compound, with its deuterium-labeled aromatic rings, serves as an ideal internal standard for the analysis of its non-labeled counterpart, 2,4'-Dichlorobiphenyl (PCB 8), and other related PCB congeners. Its physicochemical properties closely mimic the native analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thereby providing a reliable reference for quantification.[3][4]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an internal standard is fundamental to its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1219795-19-3 | [6] |

| Molecular Formula | C₁₂D₈Cl₂ | Derived from non-deuterated form |

| Molecular Weight | 231.15 g/mol | Calculated |

| Appearance | Not specified, typically a solid | General knowledge |

| Isotopic Purity | Typically ≥98% | [7] |

| Non-deuterated Analog | 2,4'-Dichlorobiphenyl | [1] |

| Non-deuterated CAS No. | 34883-43-7 | [1] |

| Non-deuterated Mol. Formula | C₁₂H₈Cl₂ | [1] |

| Non-deuterated Mol. Weight | 223.09 g/mol | [1] |

Synthesis of Deuterated Polychlorinated Biphenyls

A common approach for the synthesis of PCBs is the Suzuki coupling reaction.[8] For the synthesis of this compound, this would likely involve the reaction of a deuterated chlorobenzene boronic acid with a deuterated chloro-iodobenzene in the presence of a palladium catalyst. The deuterated starting materials are typically prepared through hydrogen-deuterium exchange reactions using a deuterium source like heavy water (D₂O) under specific catalytic conditions.[9][10]

Caption: Generalized Suzuki coupling pathway for the synthesis of this compound.

Analytical Application: Quantification of PCBs by GC-MS

The primary application of this compound is as an internal standard in the quantitative analysis of PCBs by Gas Chromatography-Mass Spectrometry (GC-MS). The following protocol is a comprehensive guide for the analysis of 2,4'-Dichlorobiphenyl in environmental samples, adapted from the principles of US EPA Method 8082A.[11][12]

Experimental Workflow

Sources

- 1. 2,4'-Dichlorobiphenyl | C12H8Cl2 | CID 36982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dichlorobiphenyl | C12H8Cl2 | CID 36399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. This compound | 1219795-19-3 [m.chemicalbook.com]

- 7. 4,4'-DICHLOROBIPHENYL-D8 | 1219805-77-2 [sigmaaldrich.com]

- 8. Research Portal [iro.uiowa.edu]

- 9. Bipolar Breakthrough: A Greener Path to Deuterated Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globethesis.com [globethesis.com]

- 11. epa.gov [epa.gov]

- 12. NEMI Method Summary - 8082A [nemi.gov]

Introduction: The Critical Role of Isotopic Standards in Analytical Chemistry

An In-Depth Technical Guide to the Stability and Storage of 2,4'-Dichlorobiphenyl-d8

In the landscape of quantitative analysis, particularly in environmental and toxicological studies, the integrity of results is paramount. Isotopically labeled internal standards are the bedrock of this integrity, providing a means to correct for analyte loss during sample preparation and instrumental analysis. This compound, a deuterated analog of PCB congener #8, serves this exact purpose. Its chemical and physical properties closely mirror the native compound, yet its mass is distinct, allowing for precise quantification via mass spectrometry.

However, the assumption of a stable, known concentration of the internal standard is fundamental to its utility. Any degradation of this compound between its certification and its use can introduce significant, often unnoticed, error into analytical measurements. This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive overview of the factors influencing the stability of this critical reagent and outlines field-proven best practices for its storage and handling to ensure the continued accuracy and reliability of your data.

Section 1: Chemical Profile of this compound

This compound is a synthetic organic compound where all eight hydrogen atoms on the biphenyl backbone have been replaced with deuterium. This isotopic substitution is key to its function but also subtly influences its stability.

Key Properties

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonym(s) | 2,4-Dichlorodiphenyl-d8; PCB #8-d8 | [1] |

| CAS Number | 1219795-19-3 | [1][2] |

| Molecular Formula | C₁₂D₈Cl₂ | [3] |

| Molecular Weight | 231.15 g/mol | [1] |

| Isotopic Enrichment | Typically ≥98 atom % D | [1] |

| Physical Form | Solid | [4] |

| Water Solubility | Insoluble | [5] |

Chemical Structure

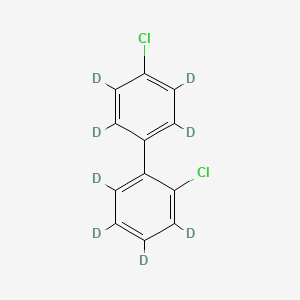

The structure consists of a biphenyl system with two chlorine atoms and eight deuterium atoms, providing a unique mass signature for analytical detection.

Caption: Chemical structure of this compound (PCB #8-d8).

Section 2: Fundamental Factors Influencing Stability

Polychlorinated biphenyls (PCBs) are known for their chemical stability and environmental persistence[6]. However, for an analytical standard, even minor degradation is unacceptable. Several factors can compromise the integrity of this compound during storage.

Temperature

While PCBs do not decompose until high temperatures are reached, elevated storage temperatures can accelerate slow degradation reactions. Best practice, particularly for long-term storage, involves refrigeration or freezing to minimize any potential thermal degradation. General guidelines for chemical storage often recommend controlled room temperature (15°C to 30°C) for short-term stability[7].

Light

Aromatic halogenated compounds can be susceptible to photolytic degradation, where UV light can induce dechlorination or other structural changes. To ensure stability, this compound should always be stored in amber vials or in the dark to prevent exposure to direct sunlight or harsh laboratory lighting[7].

Oxidizing and Reducing Agents

Simple aromatic halogenated organic compounds are generally unreactive.[5] However, they may be incompatible with strong oxidizing and reducing agents.[5] Contact with such chemicals should be strictly avoided. Store the compound away from incompatible materials.[8]

Solvent Purity and Matrix

When stored as a solution, the choice and quality of the solvent are critical. The solvent should be of high purity (e.g., HPLC or analytical grade) and free of contaminants that could react with the compound. Over time, solvents can also degrade, producing peroxides or other reactive species. Using a fresh, high-purity solvent and storing solutions at low temperatures can mitigate these risks.

The Deuterium Advantage: Kinetic Isotope Effect

A crucial, often overlooked, aspect of stability for deuterated standards is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond. For any degradation reaction where the cleavage of this bond is the rate-limiting step, the reaction will proceed more slowly for the deuterated compound.[9] This inherently makes this compound more resistant to certain degradation pathways compared to its non-deuterated counterpart, providing an extra margin of stability.[9]

Section 3: Recommended Storage and Handling Protocols

Adherence to strict storage protocols is a self-validating system for ensuring the integrity of your standard. The following recommendations synthesize manufacturer data with established best practices for analytical standards.

Summary of Storage Conditions

| Form | Condition | Recommendation | Rationale |

| Neat (Solid) | Temperature | Long-term: -20°C ± 5°CShort-term: Room Temperature | Low temperature minimizes any potential for slow degradation over time. Room temperature is acceptable for shorter periods as per supplier data[1]. |

| Light | Protect from light (Store in amber vial or dark) | Prevents potential photolytic degradation[7]. | |

| Atmosphere | Store in a tightly sealed container | Prevents contamination from moisture and airborne particulates[8]. | |

| Container | Original manufacturer's vial (typically amber glass) | Ensures cleanliness and protection from light. | |

| In Solution | Temperature | Long-term: ≤ -20°CShort-term: 2-8°C | Reduces solvent evaporation and slows potential reactions in the matrix. |

| Light | Protect from light (Store in amber vial or dark) | Prevents photolytic degradation of both the analyte and potentially the solvent. | |

| Solvent | High-purity, analytical grade (e.g., isooctane, hexane, nonane) | Minimizes the presence of reactive impurities. | |

| Container | Amber glass vial with PTFE-lined cap | Ensures inertness and prevents leaching or contamination from the cap liner. |

Long-Term Stability and Re-analysis

Suppliers of deuterated standards often provide guidance on long-term stability. For instance, C/D/N Isotopes suggests that after three years, this compound should be re-analyzed for chemical purity before use[1]. This is a critical quality control step. Laboratories should establish their own re-qualification intervals based on their specific storage conditions and the criticality of the analyses being performed.

Section 4: Potential Degradation Pathways

While highly stable, it is important to understand the theoretical degradation pathways to appreciate the importance of proper storage. For PCBs, degradation in a laboratory setting is exceptionally slow, but the primary environmental concerns are biological degradation and photolysis.

-

Oxidation: Although PCBs are resistant to oxidation, harsh conditions could theoretically lead to the formation of hydroxylated or catechol-like metabolites. Studies on microbial degradation have identified intermediates such as catechols, suggesting that the aromatic rings are the most likely points of attack.[10]

-

Photolysis: Exposure to UV radiation can cause reductive dechlorination, where a chlorine atom is replaced by a hydrogen (or in this case, a deuterium) atom, or it can lead to polymerization.

These pathways are generally not a concern under proper laboratory storage conditions but highlight the compound's potential vulnerabilities.

Caption: Factors leading to the potential degradation of the standard.

Section 5: Experimental Protocols for Ensuring Integrity

Trustworthiness in analytical results comes from robust, self-validating protocols. The following workflows provide a framework for handling and verifying the stability of this compound.

Protocol 1: Preparation of a Certified Stock Solution

-

Acclimatization: Remove the neat standard from its storage location (-20°C or room temperature) and allow it to equilibrate to the ambient temperature of the analytical balance for at least 30 minutes. This prevents condensation of atmospheric moisture onto the solid.

-

Weighing: Using a calibrated analytical balance, accurately weigh a suitable amount of the solid into a Class A volumetric flask. Perform this in an area with minimal drafts and take precautions to avoid electrostatic discharge[11].

-

Dissolution: Add a small amount of high-purity solvent (e.g., nonane or isooctane) to the flask and gently swirl to dissolve the solid completely.

-

Dilution to Volume: Once fully dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

-

Homogenization: Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

-

Transfer and Labeling: Transfer the stock solution to a pre-cleaned amber glass vial with a PTFE-lined cap. The label must include the compound name, concentration, solvent, preparation date, preparer's initials, and an expiration or re-analysis date.

-

Storage: Store the solution under the recommended conditions (≤ -20°C for long-term).

Protocol 2: Workflow for Periodic Stability Verification

This protocol should be performed at defined intervals (e.g., annually or at the 3-year mark suggested by the manufacturer[1]).

-

Prepare a Fresh Standard: Prepare a new stock solution from a freshly opened vial of neat material (or a different certified lot, if available) following Protocol 1. This will serve as the reference standard.

-

Instrumental Analysis: Analyze the aged (test) solution and the freshly prepared (reference) solution using a suitable, validated analytical method (e.g., GC-MS).

-

Data Comparison: Compare the peak area or response of the test solution to the reference solution. The concentrations should be identical.

-

Purity Check: Examine the chromatogram of the aged solution for any new, unexpected peaks that might indicate the presence of degradation products.

-

Acceptance Criteria: The response of the aged solution should be within a pre-defined tolerance of the fresh solution (e.g., ± 5-10%). If the aged solution is outside this tolerance or shows evidence of degradation, it must be discarded.

-

Documentation: Document all results of the stability verification. If the standard passes, its expiration date can be extended.

Sources

- 1. cdnisotopes.com [cdnisotopes.com]

- 2. This compound | 1219795-19-3 [m.chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. 2,2'-DICHLOROBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. 2,2'-Dichlorobiphenyl | C12H8Cl2 | CID 25622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. IPC-1601 A: PCB Handling and Storage Guidelines | Sierra Circuits [protoexpress.com]

- 8. cdn.chemservice.com [cdn.chemservice.com]

- 9. Hydrogen/Deuterium Exchange for Chiral Stability Assessment in Acidic Methine-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Degradation of 2,4 dichlorobiphenyl via meta-cleavage pathway by Pseudomonas spp. consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PCB Storage and Handling Tips | Twisted Traces [twistedtraces.com]

Foreword: The Imperative of Isotopic Purity in Trace Analysis

An In-Depth Technical Guide to the Isotopic Purity of 2,4'-Dichlorobiphenyl-d8 Standards

In the realm of quantitative analytical chemistry, particularly in environmental and toxicological studies, the accuracy of our measurements is paramount. The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of modern mass spectrometric techniques, providing a robust method to correct for variations in sample preparation, instrument response, and matrix effects.[1][2] Deuterated standards, such as this compound, are indispensable for the precise quantification of their native polychlorinated biphenyl (PCB) congeners.[3] However, the reliability of this entire analytical framework hinges on a critical, yet often overlooked, parameter: the isotopic purity of the standard itself.

This guide, prepared from the perspective of a Senior Application Scientist, moves beyond simple protocols to provide a deep, mechanistic understanding of why isotopic purity matters and how to rigorously verify it. We will explore the synthesis origins of isotopic imperfections and detail the definitive analytical workflows required to ensure that your this compound standard is a trustworthy anchor for your quantitative data.

Understanding the Standard: this compound (PCB 8-d8)

2,4'-Dichlorobiphenyl, also known as PCB congener #8, is one of 209 possible PCB congeners.[4][5] Its deuterated analogue, this compound, serves as an ideal internal standard. It is chemically identical to the native compound, ensuring it behaves similarly during extraction and chromatography, but its increased mass allows it to be distinguished by a mass spectrometer.[1]

Table 1: Physicochemical Properties of 2,4'-Dichlorobiphenyl

| Property | Value | Source(s) |

| Chemical Formula | C₁₂H₈Cl₂ | [5][6] |

| Molecular Weight (unlabeled) | 223.10 g/mol | [5][6] |

| CAS Number (unlabeled) | 34883-43-7 | [5][6] |

| Molecular Weight (d8) | 231.15 g/mol | [7] |

| CAS Number (d8) | 1219795-19-3 | [7] |

The "d8" designation signifies that all eight hydrogen atoms on the biphenyl backbone have been substituted with deuterium. It is this complete deuteration that provides a significant mass shift, moving the standard's signal away from any potential interference from the native compound's isotopic envelope.

The Genesis of Impurity: A Word on Synthesis

While a detailed synthesis treatise is beyond our scope, understanding the origin of isotopic impurities is crucial. The synthesis of deuterated compounds can be broadly approached in two ways: by building the molecule from already deuterated starting materials or by performing a hydrogen-deuterium (H/D) exchange on the final, unlabeled molecule.[8]

Regardless of the route, two primary types of impurities can arise:

-

Isotopic Impurities: These are molecules of 2,4'-Dichlorobiphenyl that are not fully deuterated (e.g., d7, d6, d5 species). This can result from incomplete H/D exchange reactions or the use of starting materials with less-than-perfect isotopic enrichment.

-

Chemical Impurities: These are other compounds entirely, which may include other PCB congeners, residual solvents from the synthesis, or reaction byproducts.[9][10]

The presence of significant d7 or d6 isotopologues can interfere with the quantification of other analytes and compromise the accuracy of the d8 standard's response. Therefore, independent verification is not just good practice; it is a scientific necessity. Reputable suppliers typically aim for isotopic enrichment levels of ≥98 atom % D.[7]

The Gold Standard: Isotopic Purity Verification by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for both separating the this compound standard from chemical impurities and assessing its isotopic distribution.[4][11] The gas chromatograph provides high-resolution separation of PCB congeners, while the mass spectrometer acts as a highly sensitive and specific detector that can differentiate molecules based on their mass-to-charge ratio (m/z).

The Underlying Principle

When the this compound standard is ionized in the MS source (typically by Electron Ionization - EI), it forms a molecular ion ([M]⁺˙). Due to the natural abundance of isotopes (primarily ¹³C and ³⁷Cl), this molecular ion is not a single peak but a cluster of peaks. For the fully deuterated d8 standard, the most abundant peak in this cluster will be at m/z 230 (for the isotopologue containing only ¹²C, ³⁵Cl, and ²H).

If the standard is isotopically impure, containing, for example, a d7 version, a separate molecular ion cluster will appear centered around m/z 229. By comparing the integrated peak areas of these different isotopic clusters, we can calculate the isotopic purity.

Diagram: Conceptual Mass Spectra

The following diagram illustrates the expected difference in the molecular ion region of the mass spectrum between the native (d0) and the fully deuterated (d8) standard.

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. scispace.com [scispace.com]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. gcms.cz [gcms.cz]

- 5. 2,4'-Dichlorobiphenyl | C12H8Cl2 | CID 36982 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1'-Biphenyl, 2,4'-dichloro- [webbook.nist.gov]

- 7. cdnisotopes.com [cdnisotopes.com]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. kgroup.du.edu [kgroup.du.edu]

- 11. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Solubility of 2,4'-Dichlorobiphenyl-d8 in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4'-Dichlorobiphenyl-d8, a deuterated polychlorinated biphenyl (PCB) congener essential as an internal standard in environmental and toxicological analysis. Given the limited availability of specific quantitative solubility data for this deuterated standard, this guide synthesizes established principles of PCB solubility, offers qualitative solubility profiles in a range of common organic solvents, and presents a detailed, field-proven experimental protocol for the precise determination of its solubility. This document is intended for researchers, analytical scientists, and drug development professionals who handle this compound and require a thorough understanding of its behavior in solution to ensure experimental accuracy, procedural validity, and safety.

Introduction to this compound

This compound is a stable isotope-labeled form of the PCB congener PCB 8. Its chemical structure, identical to its non-deuterated analog apart from the substitution of hydrogen with deuterium atoms, makes it an ideal internal standard for chromatographic and mass spectrometric analysis of PCBs. The presence of deuterium atoms provides a distinct mass difference, allowing for accurate quantification and compensation for matrix effects and variations in sample preparation and instrument response.

PCBs, in general, are a class of synthetic aromatic compounds characterized by a biphenyl structure with varying degrees of chlorine substitution. Their chemical and physical properties, including solubility, are dictated by the number and position of chlorine atoms.[1] As a di-chlorinated biphenyl, this compound is considered one of the less chlorinated congeners.

Principles of PCB Solubility in Organic Solvents

The solubility of any compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[2] Polychlorinated biphenyls are non-polar molecules due to the relatively non-polar nature of the carbon-chlorine and carbon-carbon bonds, and the overall symmetry of the biphenyl backbone. Consequently, their solubility is highly dependent on the polarity of the solvent.

PCBs are known to be freely soluble in non-polar organic solvents and lipids.[1] Their solubility in water is extremely low and decreases with an increasing degree of chlorination.[1] The deuteration in this compound is not expected to significantly alter its solubility profile compared to its non-deuterated counterpart, 2,4'-Dichlorobiphenyl.

Qualitative Solubility Profile of this compound

| Solvent Class | Solvent | Chemical Formula | Expected Solubility | Rationale |

| Non-Polar | Hexane | C₆H₁₄ | High | Similar non-polar nature to the solute, facilitating strong van der Waals interactions. |

| Toluene | C₇H₈ | High | The aromatic ring of toluene interacts favorably with the biphenyl structure of the solute. | |

| Isooctane | C₈H₁₈ | High | A non-polar aliphatic solvent that readily dissolves other non-polar compounds. | |

| Polar Aprotic | Acetone | C₃H₆O | Moderate | Possesses a dipole moment, but the overall molecule has significant non-polar character, allowing for some dissolution of non-polar solutes. |

| Dichloromethane | CH₂Cl₂ | Moderate to High | Although polar, its chlorinated nature can enhance solubility of chlorinated hydrocarbons like PCBs. | |

| Acetonitrile | C₂H₃N | Low to Moderate | A more polar solvent where the solubility of non-polar compounds is generally limited. | |

| Polar Protic | Methanol | CH₃OH | Low | The hydrogen-bonding network of methanol does not favorably interact with the non-polar PCB molecule. |

| Ethanol | C₂H₅OH | Low | Similar to methanol, the polar hydroxyl group and hydrogen bonding limit the dissolution of non-polar solutes. |

Experimental Determination of Solubility: A Validated Protocol

The absence of readily available quantitative data necessitates a robust experimental protocol for researchers to determine the solubility of this compound in their specific solvent of interest. The following gravimetric method is a reliable and widely accepted approach.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps and PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Gas chromatograph with a mass spectrometer (GC-MS) or an appropriate detector

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Record the initial mass of the vial and the added solid.

-

Add a known volume or mass of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic gentle shaking.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the vial to stand undisturbed at the same temperature to let the excess solid settle.

-

Alternatively, centrifuge the vial at a moderate speed to pellet the undissolved solid.

-

-

Quantification of Dissolved Solute:

-

Carefully withdraw a known aliquot of the clear supernatant using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Filter the aliquot through a 0.22 µm syringe filter that has been pre-rinsed with the same solvent to remove any remaining microscopic particles.

-

Transfer the filtered solution to a pre-weighed volumetric flask and record the mass.

-

Evaporate the solvent from the flask under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause sublimation of the solute.

-

Once the solvent is completely removed, weigh the flask again. The difference in mass corresponds to the amount of dissolved this compound.

-

Calculate the solubility in mg/mL or g/L.

-

-

Alternative Quantification by GC-MS:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Take a known volume of the clear, filtered supernatant and dilute it accurately with the solvent to fall within the concentration range of the calibration curve.

-

Analyze the diluted sample by GC-MS and determine the concentration from the calibration curve.

-

Calculate the original solubility, taking into account the dilution factor.

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Practical Implications for Researchers

A thorough understanding of the solubility of this compound is critical for several aspects of research and analysis:

-

Standard Preparation: Accurate preparation of stock and working standard solutions requires the selection of a solvent in which the compound is highly soluble and stable. Non-polar solvents like hexane or isooctane are generally recommended.

-

Sample Extraction: The choice of extraction solvent in analytical methods for PCBs, such as EPA Method 8082A, is based on the high solubility of these compounds in solvents like hexane and acetone mixtures to ensure efficient recovery from the sample matrix.[3]

-

Chromatographic Analysis: The mobile phase in liquid chromatography or the solvent for injection in gas chromatography must be compatible with the analyte and the analytical column. Poor solubility can lead to precipitation in the injection port or on the column, resulting in poor peak shape and inaccurate results.

-

Storage and Stability: Storing this compound in a solvent where it has high solubility can prevent precipitation, especially at lower temperatures.

Conclusion

While specific quantitative solubility data for this compound remains scarce in readily accessible literature, a strong understanding of its chemical nature as a non-polar polychlorinated biphenyl allows for reliable predictions of its behavior in various organic solvents. This guide provides a foundational understanding of its solubility profile and a detailed, validated experimental protocol for its precise determination. By following the outlined methodologies, researchers can ensure the accuracy and reliability of their experimental results when utilizing this essential internal standard.

References

- Erickson, M. D. (1986). Analytical Chemistry of PCBs. Butterworth Publishers.

-

World Health Organization. (2003). Polychlorinated Biphenyls and Polybrominated Biphenyls. International Programme on Chemical Safety. [Link]

- Opperhuizen, A., van der Velde, E. W., Gobas, F. A., Liem, A. K., & van der Steen, J. M. (1985). Aqueous solubility of polychlorinated biphenyls related to molecular structure. Environmental Science & Technology, 19(5), 438-443.

-

U.S. Environmental Protection Agency. (1996). Method 8082: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

U.S. Environmental Protection Agency. (2007). Method 8082A: Polychlorinated Biphenyls (PCBs) by Gas Chromatography. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4'-Dichlorobiphenyl. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dichlorobiphenyl. PubChem. [Link]

-

ChemRxiv. (2025). Identifying organic co-solvents via machine learning solubility predictions in organic solvents and water. [Link]

- Sandau, C. D., Sjodin, A., Davis, M. D., & Patterson, D. G. (2003). Simultaneous extraction and clean-up of polychlorinated biphenyls and their metabolites from small tissue samples using pressurized liquid extraction.

-

National Center for Biotechnology Information. (n.d.). 2,4'-Dichlorobiphenyl. PubChem. [Link]

-

LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

Sources

Methodological & Application

Introduction: The Imperative of Precision in Quantitative Analysis

An Application Note and Protocol for the Use of 2,4'-Dichlorobiphenyl-d8 as an Internal Standard in GC-MS Analysis

In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, toxicology, and drug development, the demand for precise and accurate quantification of trace-level compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the multi-step nature of sample preparation and the inherent variability of chromatographic systems can introduce errors that compromise the integrity of quantitative results.[1][2] The internal standard method is a robust strategy to mitigate these variabilities, ensuring a higher degree of accuracy and precision.[3][4]

This application note provides a detailed guide on the use of this compound as an internal standard for the quantitative analysis of polychlorinated biphenyls (PCBs) and related compounds by GC-MS. We will delve into the theoretical underpinnings of internal standardization, the specific advantages of using a deuterated analog, and provide a comprehensive, step-by-step protocol for its implementation.

The Principle of Internal Standardization

The core principle of the internal standard method is the addition of a known amount of a non-native compound—the internal standard (IS)—to every sample, calibrator, and blank.[2][5] This standard is chosen for its chemical and physical similarity to the analyte of interest.[1][2] By measuring the ratio of the analyte's response to the internal standard's response, variations that occur during sample preparation (e.g., extraction, evaporation) and analysis (e.g., injection volume) can be effectively compensated for.[6] This is because any loss or variation will proportionally affect both the analyte and the internal standard, keeping their ratio constant.[3][6]

Why a Deuterated Internal Standard is the Gold Standard for GC-MS

For mass spectrometry-based methods, stable isotope-labeled internal standards, such as deuterated compounds, are the ideal choice.[5][7] Here's why:

-

Chemical and Physical Equivalence: A deuterated standard is chemically identical to its non-deuterated counterpart, ensuring that it behaves similarly during all stages of sample preparation and chromatographic separation.[2] This includes extraction efficiency, volatility, and retention time.

-

Co-elution without Interference: The deuterated standard will co-elute with the native analyte from the GC column. While this would be problematic for other detectors, a mass spectrometer can easily distinguish between the two compounds based on their mass-to-charge (m/z) ratio.

-

Correction for Matrix Effects: In complex matrices, other co-eluting compounds can enhance or suppress the ionization of the target analyte in the MS source. Since the deuterated internal standard is similarly affected, it provides an accurate correction for these matrix-induced variations in signal intensity.[7][8]

This compound is an excellent internal standard for the analysis of its native analog, 2,4'-Dichlorobiphenyl (PCB 9), and other dichlorobiphenyl congeners. Its eight deuterium atoms provide a significant mass shift, ensuring no isotopic overlap with the analyte's mass spectrum, while its chemical structure guarantees analogous behavior throughout the analytical workflow.

Experimental Workflow for Internal Standardization

The following diagram illustrates the typical workflow for using an internal standard in a quantitative GC-MS analysis.

Caption: Workflow for GC-MS analysis using an internal standard.

Detailed Protocol

This protocol is a general guideline and may need to be adapted based on the specific matrix and instrumentation. It is designed for the analysis of 2,4'-Dichlorobiphenyl, with this compound as the internal standard, and is based on principles outlined in methods such as EPA Method 8082A for PCB analysis.[9][10][11]

Materials and Reagents

-

Solvents: High-purity, pesticide-grade or equivalent (e.g., hexane, acetone, dichloromethane).

-

Standards:

-

2,4'-Dichlorobiphenyl analytical standard.

-

This compound internal standard solution (certified concentration).

-

-

Glassware: Volumetric flasks, pipettes, vials with PTFE-lined caps.

-

Sample Extraction and Cleanup: Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) apparatus, appropriate cleanup materials (e.g., silica gel, Florisil).

Preparation of Standards

-

Stock Solutions: Prepare stock solutions of the 2,4'-Dichlorobiphenyl analyte and the this compound internal standard in hexane (or another suitable solvent) at a concentration of approximately 100 µg/mL.

-

Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that will result in a final concentration in the sample extract similar to the expected analyte concentration (e.g., 1 µg/mL).

-

Calibration Standards: Prepare a series of calibration standards by making serial dilutions of the analyte stock solution. Spike each calibration standard with the same amount of the internal standard spiking solution to achieve a constant concentration of the internal standard in all calibrators. A typical calibration curve might have concentrations ranging from 0.01 to 2.0 µg/mL for the analyte.

Sample Preparation

-

Sample Measurement: Accurately weigh or measure a known amount of the sample (e.g., 10 g of soil, 1 L of water).

-

Internal Standard Spiking: Add a precise volume of the internal standard spiking solution to the sample before any extraction or cleanup steps. This is a critical step to ensure that any losses during sample processing are accounted for.[6]

-

Extraction: Perform solvent extraction appropriate for the sample matrix. For example, use accelerated solvent extraction or soxhlet extraction for solid samples, and liquid-liquid extraction for aqueous samples.[12]

-

Cleanup: The sample extract may contain interferences that can affect the GC-MS analysis.[9] Use a suitable cleanup method, such as column chromatography with silica gel or Florisil, to remove these interferences.

-

Concentration: Evaporate the cleaned extract to a final volume of 1 mL. The sample is now ready for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of PCBs. These may need to be optimized for your specific instrument.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injection Port | Splitless, 250 °C | Ensures efficient vaporization of the analytes without discrimination. |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Provides good chromatographic efficiency and is compatible with mass spectrometers. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms) | A commonly used column for PCB analysis, providing good separation of congeners.[13] |

| Oven Program | Initial temp 100 °C, hold 2 min; ramp to 300 °C at 10 °C/min; hold 5 min | A typical temperature program to achieve good separation of PCBs. |